

Synthesis of 3-cyano-1H-indole-7-carboxylic acid: Application Notes and Protocols

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Compound of Interest

Compound Name:	3-cyano-1H-indole-7-carboxylic Acid
Cat. No.:	B1280462

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of **3-cyano-1H-indole-7-carboxylic acid**, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy involves a two-step sequence starting from the commercially available methyl indole-7-carboxylate. The key steps are an electrophilic cyanation at the C3 position of the indole ring, followed by the hydrolysis of the methyl ester to the desired carboxylic acid.

Overview of the Synthetic Pathway

The synthesis of **3-cyano-1H-indole-7-carboxylic acid** is achieved through the following two-step reaction sequence:

- **Electrophilic Cyanation:** Methyl indole-7-carboxylate is subjected to electrophilic cyanation at the C3 position using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the cyanating agent. The reaction is catalyzed by a Lewis acid, boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$), to afford methyl 3-cyano-1H-indole-7-carboxylate.
- **Saponification:** The resulting methyl ester is hydrolyzed under basic conditions to yield the final product, **3-cyano-1H-indole-7-carboxylic acid**.

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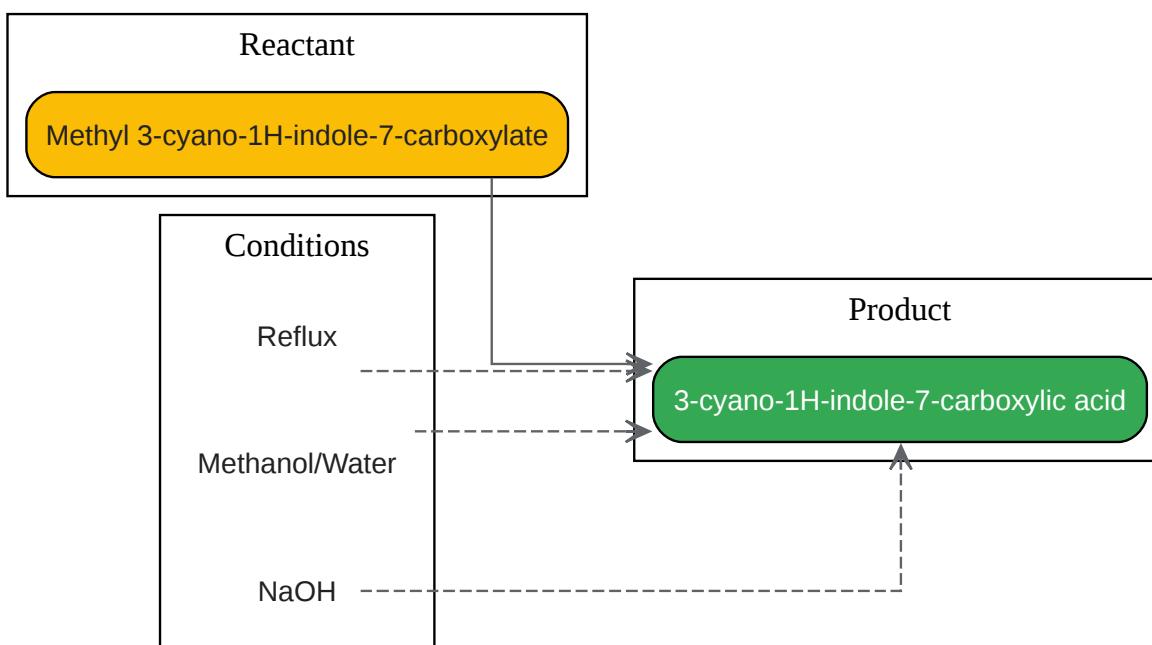
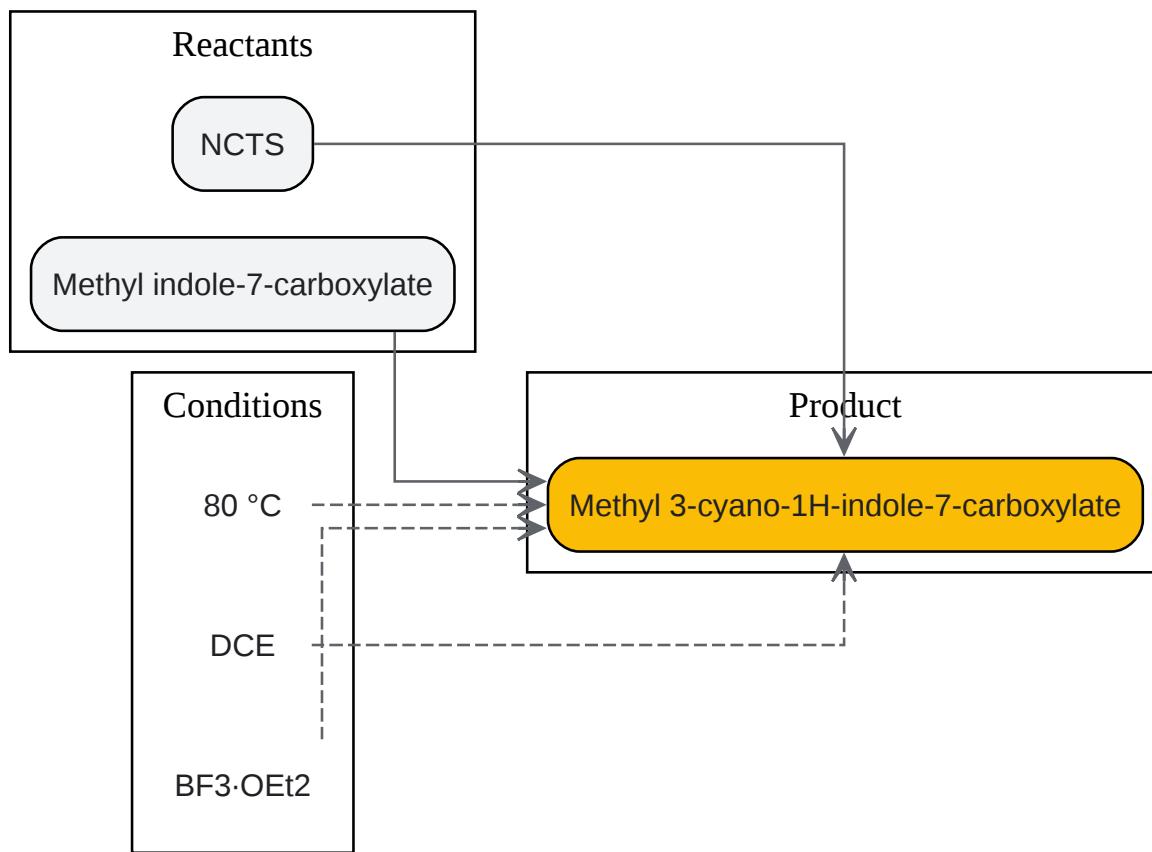
Caption: Overall synthetic route for **3-cyano-1H-indole-7-carboxylic acid**.

Experimental Protocols

Step 1: Synthesis of Methyl 3-cyano-1H-indole-7-carboxylate

This protocol describes the electrophilic cyanation of methyl indole-7-carboxylate at the C3 position.

Reaction Scheme:



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